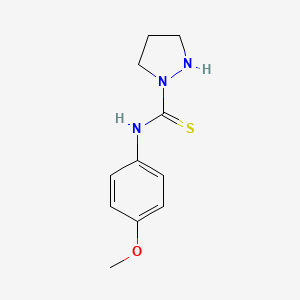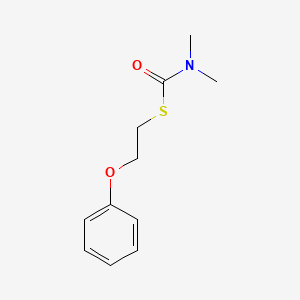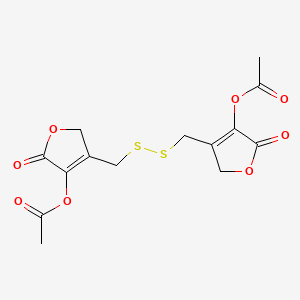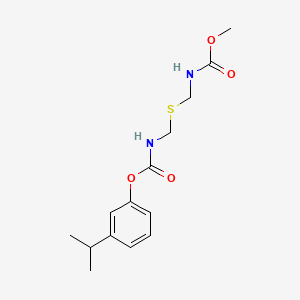
Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester is a chemical compound known for its unique structure and properties It belongs to the class of carbamates, which are esters of carbamic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester typically involves the reaction of carbamoyl chlorides with alcohols. Another method includes the addition of alcohols to isocyanates. These reactions are usually carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves the use of carbonate esters with ammonia. This method is preferred due to its efficiency and the high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carbonyl compounds, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: It is being investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials
Mécanisme D'action
The mechanism of action of carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by forming covalent bonds with the active site of the enzyme, thereby preventing substrate binding and catalysis. This compound can also modify proteins by reacting with amino acid residues, leading to changes in protein structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Carbamic acid, thiobis(N-methyl-, 3-isopropylphenyl methyl ester is unique due to its specific structure, which includes a thiobis group and an isopropylphenyl ester. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
65907-44-0 |
|---|---|
Formule moléculaire |
C14H20N2O4S |
Poids moléculaire |
312.39 g/mol |
Nom IUPAC |
(3-propan-2-ylphenyl) N-[(methoxycarbonylamino)methylsulfanylmethyl]carbamate |
InChI |
InChI=1S/C14H20N2O4S/c1-10(2)11-5-4-6-12(7-11)20-14(18)16-9-21-8-15-13(17)19-3/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Clé InChI |
VEJKIUSWWDLHAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)OC(=O)NCSCNC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-[4-(chloromethyl)benzoyl]benzoate](/img/structure/B14484820.png)
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)



![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)
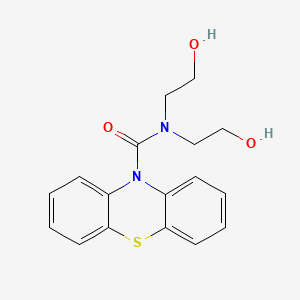
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
